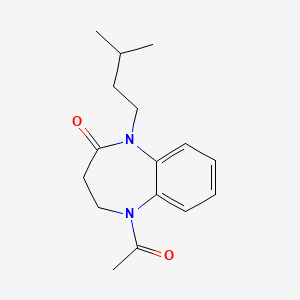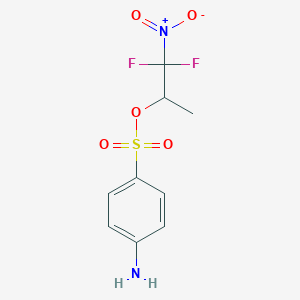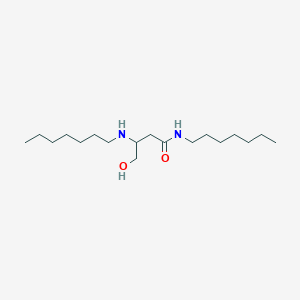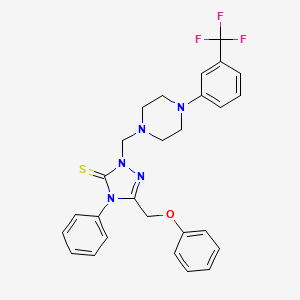![molecular formula C16H14BrN3OS B11098378 3-{[(2-bromophenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11098378.png)
3-{[(2-bromophenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、オキサジアゾール ファミリーの興味深いメンバーです。オキサジアゾールは、隣接する位置に酸素原子と窒素原子を含む、5員環の複素環式化合物です。私たちの化合物は、ブロモフェニル基、アミノメチル部分、およびチオン官能基を特徴としています。その化学構造は以下のとおりです。
Structure: C16H12BrN3OS
2. 合成方法
合成経路::ブロム化および環化:
工業生産:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the reaction of 2-bromobenzylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired oxadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応::
酸化: チオン基は、対応するスルホキシドまたはスルホンに酸化される可能性があります。
還元: オキサジアゾール環の還元は、対応するジヒドロ誘導体をもたらす可能性があります。
置換: 臭素原子は、求核置換反応を受ける可能性があります。
ブロム化: N-ブロモスクシンイミド(NBS)は、選択的ブロム化に一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)は、オキサジアゾール環を還元できます。
置換: さまざまな求核剤(例:アミン、チオール)は、臭素原子を置換できます。
4. 科学研究への応用
医薬品化学: 研究者は、抗菌剤、抗ウイルス剤、または抗癌剤としての可能性を探っています。
材料科学: そのユニークな構造により、機能性材料の構成要素として役立つ可能性があります。
生物学的研究: 細胞経路や酵素阻害に対するその影響を調査する.
科学的研究の応用
3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
作用機序
標的: 化合物は、特定の酵素または受容体と相互作用する可能性があります。
経路: その正確なメカニズムを解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
独自性: ブロモフェニル基、アミノメチル基、およびチオン基の組み合わせは、それを際立たせています。
類似の化合物: 1,3,4-オキサジアゾール-2-チオンやその誘導体などの関連するオキサジアゾールを探ります。
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Indole derivatives : These compounds share similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
3-{[(2-BROMOPHENYL)AMINO]METHYL}-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE stands out due to its unique combination of a bromophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C16H14BrN3OS |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
3-[(2-bromoanilino)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H14BrN3OS/c1-11-6-8-12(9-7-11)15-19-20(16(22)21-15)10-18-14-5-3-2-4-13(14)17/h2-9,18H,10H2,1H3 |
InChIキー |
ATTBGSXOQKBMDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11098295.png)
![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)

![2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098324.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11098327.png)

![1-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol](/img/structure/B11098331.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11098335.png)
![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11098343.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11098360.png)
![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11098366.png)

